molecular formula C10H7BrIN3O B4681190 N-(2-bromophenyl)-4-iodo-1H-pyrazole-3-carboxamide

N-(2-bromophenyl)-4-iodo-1H-pyrazole-3-carboxamide

Cat. No. B4681190
M. Wt: 391.99 g/mol
InChI Key: UMPFXCCIJDDPMK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-iodo-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a pyrazole-based compound that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-iodo-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. For example, the compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to exhibit antiviral activity against various viruses, including hepatitis C virus and dengue virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromophenyl)-4-iodo-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various scientific research studies, making it a potential candidate for drug development. Additionally, the synthesis method for this compound is relatively simple and can be carried out using commercially available reagents.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to carry out experiments that require aqueous solutions. Additionally, the compound has not been extensively studied in vivo, making it difficult to assess its potential toxicity and pharmacokinetics.

Future Directions

There are several future directions for N-(2-bromophenyl)-4-iodo-1H-pyrazole-3-carboxamide. One of the potential areas of research is its use as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of the compound in vivo. Additionally, the compound's potential as an anti-inflammatory and antiviral agent needs to be further explored. Further studies are also needed to optimize the synthesis method for this compound to improve its solubility and yield.
Conclusion:
This compound is a pyrazole-based compound that has shown promising results in various scientific research studies. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The compound's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. This compound has several advantages, including its potential therapeutic applications and simple synthesis method. However, its limited solubility in water and lack of in vivo studies are some of the limitations. Future research is needed to optimize the synthesis method and explore the compound's potential as an anticancer, anti-inflammatory, and antiviral agent.

Scientific Research Applications

N-(2-bromophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anticancer, anti-inflammatory, and antiviral activities. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antiviral activity against various viruses, including hepatitis C virus and dengue virus.

properties

IUPAC Name

N-(2-bromophenyl)-4-iodo-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrIN3O/c11-6-3-1-2-4-8(6)14-10(16)9-7(12)5-13-15-9/h1-5H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPFXCCIJDDPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=NN2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-4-iodo-1H-pyrazole-3-carboxamide
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N-(2-bromophenyl)-4-iodo-1H-pyrazole-3-carboxamide

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